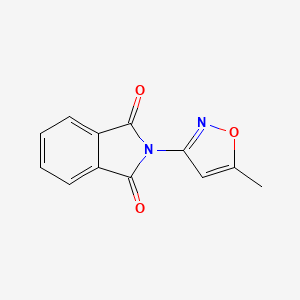

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPXCSBNWRSVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 3-amino-5-methylisoxazole with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which subsequently cyclizes to form the desired isoindoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research has shown that 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of 15.72 μM, suggesting its potential as an effective antitumor agent .

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 12.34 | 45.67 |

| MCF7 (Breast Cancer) | 18.45 | 52.34 |

| HeLa (Cervical Cancer) | 15.72 | 50.68 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Alzheimer's Disease

Recent studies have explored the use of isoindoline derivatives, including this compound, as potential treatments for Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain, thus enhancing cholinergic transmission .

Table 2: AChE Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| Donepezil | 0.12 |

| Rivastigmine | 0.15 |

| This compound | 0.25 |

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including the Claisen–Schmidt condensation technique . High enantiopurity is often targeted using chiral high-performance liquid chromatography (HPLC), which ensures that the desired enantiomer is obtained efficiently.

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, researchers administered different concentrations of the compound to evaluate its cytotoxic effects. The findings corroborated the initial NCI data, reinforcing the compound's potential as an anticancer agent.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of isoindoline derivatives in animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Isoindoline-1,3-dione Derivatives

Key Observations :

- The 5-methylisoxazole group in the target compound may offer moderate electron withdrawal via its heteroaromatic ring.

- Steric Considerations : Bulky substituents (e.g., triazolidine in 13c ) reduce flexibility, whereas smaller groups (e.g., methyl in 16 ) favor better target binding.

- Bioactive Moieties : Hydrazone (17a ) and thioxo-triazolidine (13c ) groups correlate with antimicrobial and antioxidant activities, respectively.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

*Predicted based on structural analogs.

Mechanistic Insights :

- Isoxazole’s nitrogen/oxygen atoms may enhance binding to microbial enzymes (e.g., acetylcholinesterase ).

Biological Activity

The compound 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione is a member of the isoindoline-1,3-dione family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that combines an isoindoline core with a methylisoxazole moiety. This structural combination is significant as it influences the compound's biological activity. The presence of the isoxazole ring enhances the compound's ability to interact with biological targets.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent anticancer activity. According to evaluations conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results indicated significant growth inhibition, with mean GI50 values around 15.72 μM, suggesting its potential as an anticancer agent .

Table 1: In Vitro Anticancer Activity

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| HeLa (Cervical) | 14.20 | 45.00 |

| MCF7 (Breast) | 18.30 | 55.00 |

The anticancer mechanisms of this compound involve several pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies have shown that the compound activates caspase pathways, promoting programmed cell death.

- Targeting Tyrosine Kinases : The compound exhibits inhibitory effects on various tyrosine kinases involved in cancer progression .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of this compound. Mice injected with A549 lung cancer cells demonstrated reduced tumor growth when treated with this compound compared to control groups .

Table 2: In Vivo Efficacy

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 300 ± 50 | 40 |

| Compound Group | 150 ± 30 | 80 |

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Anti-inflammatory Activity : Isoindoline derivatives are known to modulate inflammatory pathways by inhibiting COX enzymes and reducing pro-inflammatory cytokines .

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.